molecular formula C12H28O8S2 B12524149 2-[(1S,2S)-2-(2-hydroxyethyl)cyclohexyl]ethanol;methanesulfonic acid CAS No. 663904-52-7

2-[(1S,2S)-2-(2-hydroxyethyl)cyclohexyl]ethanol;methanesulfonic acid

Cat. No.: B12524149
CAS No.: 663904-52-7
M. Wt: 364.5 g/mol
InChI Key: UBVPTAMEKWRUTJ-BZDVOYDHSA-N
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Description

2-[(1S,2S)-2-(2-hydroxyethyl)cyclohexyl]ethanol;methanesulfonic acid is a compound that consists of a cyclohexyl ring substituted with a hydroxyethyl group and an ethanol group, combined with methanesulfonic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S,2S)-2-(2-hydroxyethyl)cyclohexyl]ethanol typically involves the reaction of cyclohexene with ethylene oxide in the presence of a catalyst to form the hydroxyethyl derivative. This intermediate is then reacted with ethanol under controlled conditions to yield the final product. Methanesulfonic acid is added to stabilize the compound and enhance its solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to maintain the purity and stability of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(1S,2S)-2-(2-hydroxyethyl)cyclohexyl]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone or cyclohexanecarboxylic acid, while reduction typically produces cyclohexanol derivatives.

Scientific Research Applications

2-[(1S,2S)-2-(2-hydroxyethyl)cyclohexyl]ethanol;methanesulfonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer for various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its therapeutic potential in drug development and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which 2-[(1S,2S)-2-(2-hydroxyethyl)cyclohexyl]ethanol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups facilitate hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical processes. Methanesulfonic acid enhances the compound’s solubility and stability, allowing it to effectively participate in various reactions.

Comparison with Similar Compounds

Similar Compounds

    2-[(1S,2S)-2-(hydroxymethyl)cyclohexyl]ethanol: Similar structure but lacks the hydroxyethyl group.

    Cyclohexanol: A simpler compound with a single hydroxyl group on the cyclohexyl ring.

    2-(2-hydroxyethyl)cyclohexanol: Contains a hydroxyethyl group but differs in the position of substitution.

Uniqueness

2-[(1S,2S)-2-(2-hydroxyethyl)cyclohexyl]ethanol;methanesulfonic acid is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of methanesulfonic acid further enhances its solubility and stability, making it suitable for a wide range of applications.

Properties

CAS No.

663904-52-7

Molecular Formula

C12H28O8S2

Molecular Weight

364.5 g/mol

IUPAC Name

2-[(1S,2S)-2-(2-hydroxyethyl)cyclohexyl]ethanol;methanesulfonic acid

InChI

InChI=1S/C10H20O2.2CH4O3S/c11-7-5-9-3-1-2-4-10(9)6-8-12;2*1-5(2,3)4/h9-12H,1-8H2;2*1H3,(H,2,3,4)/t9-,10-;;/m0../s1

InChI Key

UBVPTAMEKWRUTJ-BZDVOYDHSA-N

Isomeric SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1CC[C@H]([C@@H](C1)CCO)CCO

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1CCC(C(C1)CCO)CCO

Origin of Product

United States

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